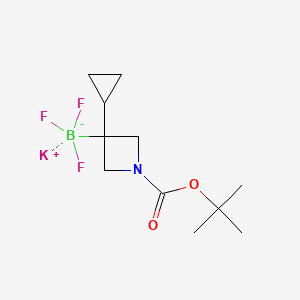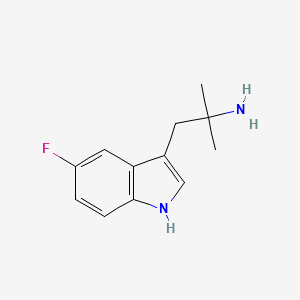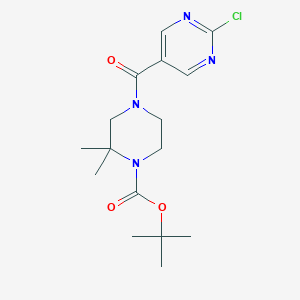
Tert-butyl 4-(2-chloropyrimidine-5-carbonyl)-2,2-dimethylpiperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-(2-chloropyrimidine-5-carbonyl)-2,2-dimethylpiperazine-1-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. It is characterized by the presence of a pyrimidine ring, a piperazine ring, and various functional groups that contribute to its unique chemical properties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-chloropyrimidine-5-carbonyl)-2,2-dimethylpiperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 2-chloro-5-formylpyrimidine.
Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the pyrimidine intermediate.
Protection of Functional Groups: Functional groups such as the carboxylate and tert-butyl groups are introduced to protect reactive sites during the synthesis.
Final Coupling Reaction: The final step involves coupling the protected intermediates under specific reaction conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 4-(2-chloropyrimidine-5-carbonyl)-2,2-dimethylpiperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the chlorine atom in the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxides.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of azido-pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4-(2-chloropyrimidine-5-carbonyl)-2,2-dimethylpiperazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of tert-butyl 4-(2-chloropyrimidine-5-carbonyl)-2,2-dimethylpiperazine-1-carboxylate involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl 4-(2-chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-chloropyrimidine-5-carbonyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-(2-chloropyrimidine-5-carbonyl)-2,2-dimethylpiperazine-1-carboxylate is unique due to the presence of the dimethylpiperazine moiety, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C16H23ClN4O3 |
|---|---|
Molekulargewicht |
354.8 g/mol |
IUPAC-Name |
tert-butyl 4-(2-chloropyrimidine-5-carbonyl)-2,2-dimethylpiperazine-1-carboxylate |
InChI |
InChI=1S/C16H23ClN4O3/c1-15(2,3)24-14(23)21-7-6-20(10-16(21,4)5)12(22)11-8-18-13(17)19-9-11/h8-9H,6-7,10H2,1-5H3 |
InChI-Schlüssel |
YSBSXHGWLRVHSI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CN(CCN1C(=O)OC(C)(C)C)C(=O)C2=CN=C(N=C2)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


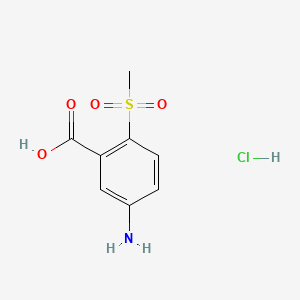
![1-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}methanaminedihydrochloride](/img/structure/B13562689.png)
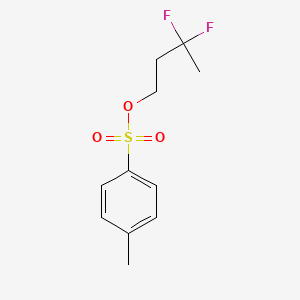
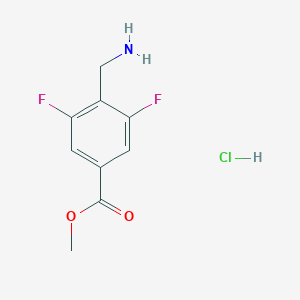
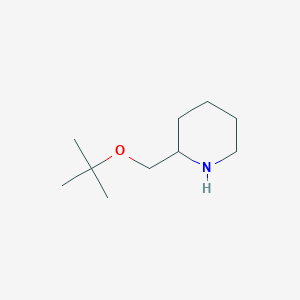

![Diethyl [(dibenzylamino)methyl]phosphonate](/img/structure/B13562706.png)
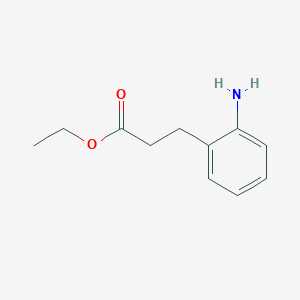
![Trimethyl-[1,3]thiazolo[4,5-b]pyridin-2-amine](/img/structure/B13562717.png)
![2,2,2-trifluoroethylN-[(pyridin-3-yl)methyl]carbamatehydrochloride](/img/structure/B13562725.png)
